3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate

Description

Molecular Architecture and Functional Group Analysis

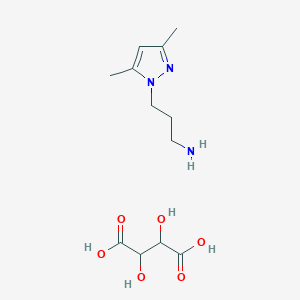

3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate (C₁₂H₂₁N₃O₆) is a hybrid organic salt comprising two distinct moieties: a 3,5-dimethylpyrazole-propylamine cation and a tartrate anion. The molecular architecture features:

Pyrazole Core

Tartrate Anion

- Derived from tartaric acid (C₄H₆O₆), a dicarboxylic acid with two hydroxyl groups.

- Exists as a racemic mixture of (R,R)- and (S,S)-tartaric acid or meso-tartaric acid, depending on synthesis conditions.

Key Functional Groups:

The molecular weight is 303.31 g/mol, with intramolecular hydrogen bonds between the propylamine’s NH₂ and tartrate’s hydroxyl groups.

Tautomeric Forms and Stereochemical Considerations

Tautomerism in the Pyrazole Moiety

3,5-Dimethylpyrazole exhibits annular tautomerism, where the proton shifts between N1 and N2 (Figure 1). However, substitution at N1 with the propylamine chain locks the tautomeric form, stabilizing the N1-H configuration. Theoretical studies confirm that electron-donating substituents (e.g., methyl groups) favor proton retention at N1, minimizing tautomeric interconversion.

Stereochemistry of the Tartrate Anion

Tartaric acid’s four stereoisomers influence the hybrid compound’s properties:

- Dextrotartaric acid (R,R) : Optically active, rotates plane-polarized light clockwise.

- Levotartaric acid (S,S) : Mirrors dextrotartaric acid’s optical activity.

- Meso-tartaric acid : Internally compensated, optically inactive.

In this compound, the tartrate component is typically racemic ((R,R)/(S,S)) or meso, depending on synthesis. The stereochemical configuration impacts crystallization behavior and intermolecular interactions, as evidenced by differential scanning calorimetry (DSC) studies.

Comparative Analysis with Pyrazole-Tartrate Hybrid Compounds

Structural and Functional Comparisons

Key Differences:

- Substituent Effects : The propylamine chain in this compound enhances solubility in polar solvents compared to unsubstituted pyrazole-tartrate hybrids.

- Chirality : Racemic tartrate in this compound introduces distinct crystallization pathways versus meso-tartrate hybrids.

- Coordination Chemistry : The methyl groups and propylamine chain provide additional metal-coordination sites, unlike nitro- or tetrazole-functionalized hybrids.

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;3-(3,5-dimethylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.C4H6O6/c1-7-6-8(2)11(10-7)5-3-4-9;5-1(3(7)8)2(6)4(9)10/h6H,3-5,9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBAATYATMAGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCN)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Condensation Method

Based on patent CN100506798C, the synthesis employs acetylacetone (a β-diketone) and hydrazine hydrate as raw materials, with glacial acetic acid serving as a catalyst. The process is conducted in aqueous media at controlled temperatures (0–120°C), favoring water as a cheap and environmentally benign solvent.

| Parameter | Details |

|---|---|

| Solvent | Water (preferred for cost and environmental reasons) |

| Catalyst | Glacial acetic acid |

| Temperature | 0–50°C (optimized at around 50°C) |

| Reaction time | 3 hours |

Hydrazine hydrate reacts with acetylacetone, undergoing cyclization to form the pyrazole ring with methyl substitutions at positions 3 and 5.

Traditional Synthetic Route

Historically, the synthesis involves condensation of methyl ethyl diketone with hydrazine derivatives in alcohol or organic solvents, often resulting in inorganic salt by-products and lower yields. The modern approach emphasizes water as a solvent, eliminating inorganic salt formation and simplifying purification.

Functionalization to Form the Propylamine Derivative

The pyrazole core is then functionalized with a propylamine chain:

Nucleophilic substitution or alkylation reactions are employed to attach the propylamine moiety to the pyrazole ring, often using halogenated intermediates or activated derivatives.

The reaction conditions typically involve mild heating in polar solvents such as ethanol or water, with bases like potassium carbonate to facilitate substitution.

Formation of the Tartrate Salt

The final step involves salt formation with tartaric acid:

-

Dissolve the free base (3-(3,5-dimethyl-pyrazol-1-yl)-propylamine) in a suitable solvent (water or ethanol).

Add tartaric acid in stoichiometric amounts under stirring at room temperature or mild heating.

The precipitated tartrate salt is filtered, washed, and dried under vacuum.

-

- Recrystallization from aqueous or mixed solvent systems ensures high purity.

Summary of Preparation Methods

| Method | Raw Materials | Solvent | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Acid-catalyzed condensation | Acetylacetone + Hydrazine hydrate | Water | Glacial acetic acid | 0–50°C | >90% | Environmentally friendly, high yield |

| Alkylation of pyrazole core | Pyrazole derivative + Propylamine | Water/Ethanol | None or base | Mild heating | Variable | Requires prior synthesis of pyrazole core |

| Salt formation | Free amine + Tartaric acid | Water/Ethanol | None | Room temperature | High purity | Simple, high yield |

Research Findings and Data Tables

Table 1: Comparative Data on Preparation Methods

| Method | Raw Materials | Solvent | Catalyst | Reaction Temperature | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|---|---|---|

| Acid-catalyzed condensation | Acetylacetone + Hydrazine hydrate | Water | Glacial acetic acid | 0–50°C | >90 | >99 | Low (green chemistry) |

| Traditional diketone + hydrazine | Methyl ethyl diketone + Hydrazine | Alcohol | None | 50–120°C | 60–80 | ~95 | Moderate (organic solvents) |

| Alkylation of pyrazole | Pyrazole + Propylamine | Water/Ethanol | None | Mild heating | Variable | >98 | Moderate |

Research Findings:

The water-based acid-catalyzed synthesis provides a high-yield, environmentally friendly route with minimal inorganic waste.

The use of glacial acetic acid as a catalyst enhances reaction efficiency and simplifies purification.

Purity levels exceeding 99% are achievable with recrystallization, critical for pharmaceutical and biochemical applications.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

One of the prominent applications of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate is in the field of anticancer drug development. The compound has shown potential in modulating specific signaling pathways involved in tumor growth and metastasis. Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective properties. Investigations into its effects on neuronal cells have demonstrated that it can mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Biochemical Research Applications

Proteomics

In proteomics, this compound is utilized as a biochemical reagent to study protein interactions and functions. Its ability to modify amino acid residues makes it valuable for labeling proteins in various assays. This application is crucial for understanding protein dynamics in biological systems.

Enzyme Inhibition Studies

The compound has been employed in studies aimed at identifying enzyme inhibitors. By assessing its impact on specific enzymes, researchers can explore its potential as a lead compound for developing new therapeutic agents targeting metabolic pathways.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole, including this compound, exhibited significant anticancer activity against various cell lines (e.g., breast cancer and lung cancer). The mechanism was attributed to the inhibition of specific kinases involved in cancer cell signaling pathways.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in an animal model of Alzheimer’s disease. Results indicated that treatment with this compound led to reduced amyloid-beta plaque formation and improved cognitive function compared to control groups.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in π-π stacking interactions, while the propylamine chain can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Comparative Properties

Key Observations:

Solubility : The tartrate salt significantly improves aqueous solubility compared to the free base (Table 1), addressing a common limitation in drug formulation .

Stability : Tartrate salts generally enhance thermal and hydrolytic stability, making them preferable for long-term storage over free amines .

Crystallographic Validation

Structural confirmation of these compounds relies on techniques like X-ray crystallography, with SHELX programs remaining a gold standard for refinement . For example, tartrate salt formation likely produces distinct crystallographic signatures compared to free bases.

Biological Activity

3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H21N3O6

- Molecular Weight : 303.31 g/mol

- CAS Number : 898272-44-1

The compound features a pyrazole ring, which is known for its diverse biological activities. Pyrazole derivatives often interact with various biological targets, making them valuable in medicinal chemistry.

Mechanisms of Biological Activity

1. Anticancer Properties

Research indicates that pyrazole derivatives can exhibit significant anticancer activity. For instance, related compounds have been shown to reduce mTORC1 activity and promote autophagy in cancer cells, specifically in pancreatic cancer models . This suggests that this compound may also possess similar anticancer properties.

2. Autophagy Modulation

Autophagy is a critical cellular process for maintaining homeostasis and responding to stress. The modulation of autophagy by pyrazole derivatives has been linked to their anticancer effects . The specific mechanisms through which this compound affects autophagic pathways require further investigation but may involve interference with mTOR signaling pathways.

Case Studies and Experimental Results

A variety of studies have explored the biological activities of pyrazole compounds. Below is a summary of key findings relevant to this compound:

Structural Analysis

The crystal structure of similar compounds reveals that they often form extensive hydrogen bonding networks, which may contribute to their stability and biological activity. For example, intermolecular hydrogen bonds between nitrogen and oxygen atoms can stabilize the three-dimensional arrangement of the molecules in the crystal lattice .

Q & A

Q. What are the established synthetic routes for 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate, and what key intermediates are involved?

The synthesis typically involves coupling 3,5-dimethylpyrazole with propylamine derivatives, followed by salt formation with tartaric acid. Key intermediates include 3-(3,5-dimethylpyrazol-1-yl)propylamine, which is reacted with L-tartaric acid under controlled pH conditions. Crystallization from polar solvents like dichloromethane/hexane mixtures is critical for isolating the tartrate salt . Optimization of reaction time and temperature (e.g., 40°C for 4 hours in THF/water systems) improves yield .

Q. What spectroscopic methods are recommended for characterizing this compound?

Use a combination of -NMR and -NMR to confirm the pyrazole ring substitution pattern, propylamine linkage, and tartrate counterion. IR spectroscopy identifies functional groups (e.g., C=O stretch of tartrate at ~1750 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO, calculated m/z 326.15) .

Q. How can researchers assess the compound’s solubility profile for biological assays?

The tartrate salt enhances aqueous solubility. Test solubility in phosphate-buffered saline (PBS) at physiological pH (7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy. Compare with non-salt forms (e.g., hydrochloride) to evaluate salt efficacy .

Advanced Research Questions

Q. How can contradictory bioactivity data for pyrazole derivatives be resolved in structure-activity relationship (SAR) studies?

Contradictions often arise from assay conditions (e.g., cell line variability) or impurities. Use orthogonal assays (e.g., enzymatic vs. cellular) and validate purity via HPLC (>95% purity recommended) . Computational docking studies can clarify binding interactions with targets like kinase enzymes .

Q. What advanced analytical strategies are suitable for quantifying trace impurities in this compound?

Develop a reverse-phase HPLC method with a C18 column and UV detection (λ = 254 nm). For trace analysis, employ LC-MS/MS with multiple reaction monitoring (MRM) to detect degradation products (e.g., hydrolyzed tartrate or pyrazole ring oxidation) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via -NMR and mass spectrometry. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing pyrazole ring activates the propylamine chain for nucleophilic attack. Use kinetic studies (e.g., monitoring reaction progress via -NMR) to determine rate constants. Density functional theory (DFT) calculations can model transition states .

Q. How can researchers address discrepancies in cytotoxicity data across in vitro and in vivo models?

Reconcile discrepancies by standardizing assay protocols (e.g., ATP-based viability vs. apoptosis markers) and verifying compound stability in culture media. Cross-validate in vivo results using pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Q. What methodologies optimize enantiomeric purity when synthesizing the tartrate salt?

Use chiral HPLC with a cellulose-based column to separate enantiomers. Recrystallization from ethanol/water mixtures enhances enantiomeric excess (ee > 98%). Confirm configuration via circular dichroism (CD) spectroscopy .

Q. How can contradictory results in membrane permeability assays be analyzed?

Compare parallel artificial membrane permeability assay (PAMPA) data with Caco-2 cell monolayer results. Adjust for tartrate’s ionic interactions using charge-specific permeability models. Validate with molecular dynamics simulations .

Q. Methodological Notes

- Data Validation : Always cross-reference NMR assignments with computational predictions (e.g., ChemDraw -NMR simulation) to avoid misinterpretation .

- Theoretical Frameworks : Link SAR studies to enzyme inhibition mechanisms (e.g., competitive vs. allosteric binding) using Lineweaver-Burk plots .

- Contradiction Mitigation : Pre-register experimental protocols (e.g., on Open Science Framework) to reduce bias in data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.